molecular formula C10H22N2O B12119873 Acetamide, 2-amino-N-octyl- CAS No. 97515-33-8

Acetamide, 2-amino-N-octyl-

Cat. No.: B12119873
CAS No.: 97515-33-8
M. Wt: 186.29 g/mol
InChI Key: FJHUXLJRZDOBRP-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-octyl-, is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an octyl group, and an amino group is attached to the second carbon of the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Amination: : One common method to synthesize acetamide, 2-amino-N-octyl-, involves the direct amination of octylamine with acetamide. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogenation conditions.

  • Acylation of Octylamine: : Another method involves the acylation of octylamine with acetic anhydride or acetyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of acetamide, 2-amino-N-octyl-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Acetamide, 2-amino-N-octyl-, can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, pyridine, triethylamine.

Major Products

    Oxidation: Formation of oxo-compounds or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halide or alkoxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, acetamide, 2-amino-N-octyl-, is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for complex molecule synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, acetamide, 2-amino-N-octyl-, is explored for its potential therapeutic properties. It may act as an antimicrobial agent or be used in the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its amphiphilic nature allows it to function effectively in various formulations, enhancing the properties of the final products.

Mechanism of Action

The mechanism by which acetamide, 2-amino-N-octyl-, exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The amino group can form hydrogen bonds with target molecules, while the octyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-octyl-: Similar in structure but lacks the amino group, which affects its reactivity and applications.

    N-Methylacetamide: Contains a methyl group instead of an octyl group, leading to different physical and chemical properties.

    N,N-Dimethylacetamide: Features two methyl groups, making it more polar and less hydrophobic compared to acetamide, 2-amino-N-octyl-.

Uniqueness

Acetamide, 2-amino-N-octyl-, stands out due to its combination of an amino group and a long hydrophobic octyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

97515-33-8

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-amino-N-octylacetamide

InChI

InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9,11H2,1H3,(H,12,13)

InChI Key

FJHUXLJRZDOBRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CN

Origin of Product

United States

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